molecular formula C3H8BrN3 B1607486 Imidazolidin-2-imine hydrobromide CAS No. 30879-89-1

Imidazolidin-2-imine hydrobromide

Cat. No.: B1607486
CAS No.: 30879-89-1
M. Wt: 166.02 g/mol
InChI Key: WKRLLZZGRLNCQP-UHFFFAOYSA-N
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Description

Imidazolidin-2-imine hydrobromide is a chemical compound belonging to the imidazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazolidin-2-imine hydrobromide typically involves the reaction of imidazolidin-2-imine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrobromide salt. The process may involve the use of solvents such as acetonitrile or dichloromethane, and the reaction temperature is carefully monitored to optimize yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high purity and yield. The reaction conditions are optimized for scalability, and the product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Imidazolidin-2-imine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolidin-2-one derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine.

    Substitution: The compound can participate in substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed:

    Oxidation: Imidazolidin-2-one derivatives.

    Reduction: Imidazolidin-2-amine.

    Substitution: Various substituted imidazolidin-2-imine derivatives.

Scientific Research Applications

Imidazolidin-2-imine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of imidazolidin-2-imine hydrobromide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

    Imidazolidin-2-one: Similar in structure but lacks the imine group.

    Imidazole: A simpler structure with only one nitrogen atom in the ring.

    Benzimidazole: Contains a fused benzene ring, offering different chemical properties.

Uniqueness: Imidazolidin-2-imine hydrobromide is unique due to its specific imine group, which imparts distinct reactivity and biological activity compared to other imidazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4,5-dihydro-1H-imidazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3.BrH/c4-3-5-1-2-6-3;/h1-2H2,(H3,4,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRLLZZGRLNCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30879-89-1
Record name NSC43631
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name imidazolidin-2-imine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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